1-Chloro-4-methylcyclohexane
Beschreibung
Contextualization within Halogenated Cycloalkanes
Halogenated cycloalkanes are cyclic hydrocarbons containing one or more halogen atoms. 1-Chloro-4-methylcyclohexane is a prime example, embodying the fundamental structural features of this class. ontosight.ai The presence of the chlorine atom, a halogen, on the cyclohexane (B81311) ring introduces polarity and a reactive site, making it susceptible to various chemical transformations such as substitution and elimination reactions. ontosight.ai
The study of halogenated cyclohexanes like this compound is crucial for understanding the interplay between the cyclic structure and the properties of the halogen substituent. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric strain. brainly.com The positions of the chlorine and methyl groups on this three-dimensional structure, whether axial (pointing up or down) or equatorial (pointing out from the side), significantly influence the molecule's stability and reactivity. libretexts.orgbrainly.com
Significance in Organic Reaction Studies
This compound is a valuable substrate in the study of organic reaction mechanisms, particularly nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The stereochemistry of the starting material (cis or trans isomers) and the reaction conditions dictate the nature and stereochemistry of the products formed.
For instance, the reaction of trans-1-chloro-4-methylcyclohexane with a strong base like sodium hydroxide (B78521) is a classic example used to illustrate the principles of the SN2 reaction. brainly.com This reaction proceeds with an inversion of configuration, meaning the incoming nucleophile (hydroxide ion) attacks the carbon atom from the side opposite to the leaving group (chloride ion), resulting in the formation of cis-4-methylcyclohexanol. brainly.com Conversely, under conditions that favor an SN1 mechanism, such as reaction with water at elevated temperatures, a carbocation intermediate is formed, leading to a mixture of products. askfilo.com
Furthermore, the compound is utilized in studying the regioselectivity and stereoselectivity of elimination reactions. The orientation of the chlorine and adjacent hydrogen atoms in the chair conformation determines which elimination product is favored, providing insights into the stringent geometrical requirements of the E2 mechanism. libretexts.org
The synthesis of this compound itself can be achieved through various methods, including the chlorination of 4-methylcyclohexane or the reaction of 4-methylcyclohexanol (B52717) with reagents like thionyl chloride or hydrogen chloride. ontosight.ailookchem.compearson.com These synthetic routes are also of interest in the broader context of developing efficient methods for the halogenation of alkanes and alcohols.
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H13Cl |
| Molecular Weight | 132.63 g/mol |
| Boiling Point | 158 - 165.5 °C |
| Density | 0.95 - 0.992 g/cm³ |
| Flash Point | 41.8 °C |
| Vapor Pressure | 2.46 mmHg at 25°C |
| Water Solubility | Sparingly soluble |
| LogP (Octanol/Water Partition Coefficient) | 2.80390 - 3.1 |
| Data sourced from references ontosight.ailookchem.comnih.govchemicalbook.com |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-chloro-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEUJTFLMQRIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239272 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-68-0 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Analysis and Conformational Equilibria
Isomeric Forms of 1-Chloro-4-methylcyclohexane
This compound exists as multiple stereoisomers due to the substitution pattern on the cyclohexane (B81311) ring. These isomers are categorized based on the relative orientation of the chloro and methyl groups and the conformation of the six-membered ring.
Due to the restricted rotation around the carbon-carbon single bonds within the cyclic structure, this compound exhibits cis-trans isomerism, a form of diastereomerism. libretexts.org
Cis-1-chloro-4-methylcyclohexane : In this isomer, the chloro and methyl groups are situated on the same face of the cyclohexane ring. brainly.com
Trans-1-chloro-4-methylcyclohexane : In the trans isomer, the chloro and methyl groups are located on opposite faces of the ring. brainly.com
These geometric isomers are distinct compounds with different physical and chemical properties and cannot be interconverted without breaking and reforming chemical bonds. libretexts.orgbrainly.com
The cyclohexane ring is not planar; its most stable arrangement is the "chair" conformation, which minimizes both angle strain and torsional strain. youtube.comyoutube.com At room temperature, the ring undergoes a rapid interconversion process known as a "ring flip" between two equivalent chair conformations. libretexts.org
In a substituted cyclohexane, each carbon atom has two possible positions for a substituent:
Axial (a) : These bonds are parallel to the principal axis of the ring, pointing up or down. libretexts.org
Equatorial (e) : These bonds point out from the "equator" of the ring. libretexts.org
When a ring flip occurs, all axial positions become equatorial, and all equatorial positions become axial. libretexts.org For this compound, this conformational isomerism leads to different spatial arrangements for both the cis and trans isomers, each with distinct energy levels.
Energetic Landscape of Conformational Interconversion
The relative stability of different conformers is determined by the energy associated with steric interactions between the substituents and the rest of the ring. The molecule will predominantly exist in its lowest energy conformation.
Generally, substituents on a cyclohexane ring are more stable in the equatorial position than in the axial position. lumenlearning.com This preference is primarily due to the presence of steric hindrance in the axial orientation. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogen atoms on the same side of the ring. pressbooks.publibretexts.org These repulsive interactions, known as 1,3-diaxial interactions, increase the energy of the conformer, making it less stable. libretexts.orgproprep.com The larger the substituent, the more significant the steric crowding, and the stronger the preference for the equatorial position. lumenlearning.comlibretexts.org
The energy difference between the axial and equatorial conformations for a given substituent is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial conversion. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com The A-values for the methyl and chloro groups are well-established.
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |
|---|---|---|
| -CH₃ (Methyl) | 1.70 - 1.74 | 7.3 - 7.6 |
| -Cl (Chloro) | 0.52 - 0.60 | 2.2 - 2.5 |
Data sourced from multiple references. pressbooks.pubmasterorganicchemistry.comwikipedia.orgucla.educhegg.com
These values indicate that the methyl group is considered "bulkier" or sterically more demanding than the chloro group, leading to a stronger preference for the equatorial position. libretexts.org
The A-values are additive and can be used to predict the most stable conformer for disubstituted cyclohexanes like this compound.
Cis Isomer : In the cis-1,4-disubstituted isomer, one group must be axial and the other equatorial (ae/ea). libretexts.orglibretexts.org A ring flip interconverts these two non-equivalent chair conformations.
Conformer 1 : Methyl group equatorial, Chloro group axial (Me-eq, Cl-ax).
Conformer 2 : Methyl group axial, Chloro group equatorial (Me-ax, Cl-eq).
The stability is determined by which substituent occupies the sterically demanding axial position. Since the methyl group has a larger A-value than the chloro group, the conformer with the axial methyl group is less stable. libretexts.orglibretexts.org Therefore, the equilibrium will strongly favor the conformation where the larger methyl group is equatorial and the smaller chloro group is axial. The energy difference between these two conformers is approximately the difference between their A-values: 1.70 kcal/mol - 0.52 kcal/mol = 1.18 kcal/mol.
Trans Isomer : In the trans-1,4-disubstituted isomer, the substituents must be either both equatorial (ee) or both axial (aa). stackexchange.comchegg.com
Conformer 1 : Methyl group equatorial, Chloro group equatorial (diequatorial, ee).
Conformer 2 : Methyl group axial, Chloro group axial (diaxial, aa).
The diequatorial conformer has no significant 1,3-diaxial interactions involving the substituents and is therefore much more stable. stackexchange.com The diaxial conformer is highly disfavored due to the steric strain from both the axial methyl group and the axial chloro group interacting with axial hydrogens. stackexchange.com The energy difference between the two conformers is approximately the sum of their A-values: 1.70 kcal/mol + 0.52 kcal/mol = 2.22 kcal/mol. ucla.edu Consequently, trans-1-chloro-4-methylcyclohexane exists almost exclusively in the diequatorial conformation.
| Isomer | Conformation 1 | Conformation 2 | More Stable Conformer | Approximate Energy Difference (kcal/mol) |
|---|---|---|---|---|
| Cis | (e)-Methyl, (a)-Chloro | (a)-Methyl, (e)-Chloro | (e)-Methyl, (a)-Chloro | 1.18 |
| Trans | (e)-Methyl, (e)-Chloro | (a)-Methyl, (a)-Chloro | (e)-Methyl, (e)-Chloro | 2.22 |
Steric Interactions and Their Influence on Conformer Stability
1,3-Diaxial Interactions
1,3-diaxial interactions are a significant source of steric strain in chair conformations of cyclohexane derivatives. This type of strain arises from the steric repulsion between an axial substituent and the two axial hydrogen atoms (or other axial substituents) located on the same side of the ring, at the third carbon atoms relative to the substituent. The magnitude of this interaction is dependent on the size of the axial substituent. This energetic cost is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. libretexts.org
For the substituents of this compound, the A-values are crucial for predicting the most stable conformation.
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
|---|---|---|
| Methyl (-CH₃) | ~1.7-1.8 | ~7.1-7.6 |
| Chloro (-Cl) | ~0.43-0.6 | ~1.8-2.5 |
These values indicate that a methyl group incurs a significantly higher energetic penalty when in an axial position compared to a chlorine atom. ucla.edu
Cis-1-chloro-4-methylcyclohexane: In the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interchange these positions. Consequently, two non-equivalent chair conformers are in equilibrium.
Conformer A: Methyl group equatorial, Chloro group axial.
Conformer B: Methyl group axial, Chloro group equatorial.
The steric strain in each conformer is primarily due to the 1,3-diaxial interactions of the axial substituent. In Conformer A, the axial chlorine atom interacts with the axial hydrogens, contributing approximately 1.8-2.5 kJ/mol of strain. In Conformer B, the axial methyl group's interactions with the axial hydrogens result in a much larger strain of about 7.1-7.6 kJ/mol. ucla.edu Therefore, the equilibrium will strongly favor Conformer A, where the bulkier methyl group occupies the more spacious equatorial position. The energy difference between the two conformers is the difference between the A-values of the methyl and chloro groups, which is approximately 5.3 kJ/mol.
Trans-1-chloro-4-methylcyclohexane: For the trans isomer, the two substituents are on opposite sides of the ring. This allows for both substituents to be in equatorial positions or both to be in axial positions.
Diequatorial Conformer: Both methyl and chloro groups are in equatorial positions. This conformation is highly stable as it minimizes 1,3-diaxial interactions.
Diaxial Conformer: Both methyl and chloro groups are in axial positions. This conformation is significantly destabilized by the cumulative 1,3-diaxial interactions of both substituents.
The total steric strain in the diaxial conformer is the sum of the A-values for the methyl and chloro groups, amounting to approximately 9.7 kJ/mol. stackexchange.com The diequatorial conformer, on the other hand, is considered to have essentially zero 1,3-diaxial strain. As a result, the conformational equilibrium for trans-1-chloro-4-methylcyclohexane lies almost exclusively on the side of the diequatorial conformer. stackexchange.com
Gauche Interactions
In 1,4-disubstituted cyclohexanes like this compound, there are no direct gauche interactions between the methyl and chloro substituents themselves as they are not on adjacent carbons. The primary contribution to conformational energy differences comes from the 1,3-diaxial interactions.
Methodologies for Conformational Determination
The conformational equilibria of substituted cyclohexanes, including this compound, can be determined through both experimental and computational methods.
Experimental Spectroscopic Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational preferences of molecules in solution. auremn.org.br For cyclohexane derivatives, the coupling constant (J-value) between vicinal protons is particularly informative. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
In a chair conformation, the dihedral angle between an axial proton and an adjacent axial proton (ax-ax) is approximately 180°, leading to a large coupling constant (typically 10-13 Hz). The dihedral angles between axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz).
By measuring the averaged coupling constant for a proton adjacent to a substituent in a molecule undergoing rapid chair-chair interconversion, the relative populations of the two conformers can be calculated. For instance, the width of the signal for the proton on the carbon bearing the chloro substituent in this compound can provide information about its predominant axial or equatorial orientation, and thus the position of the conformational equilibrium.
Infrared (IR) spectroscopy can also be used to study conformational equilibria, as the vibrational frequencies of certain bonds, such as the C-Cl stretching frequency, can differ between the axial and equatorial conformers.
Molecular Mechanics Simulations
Molecular mechanics is a computational method that uses classical mechanics to model the potential energy surface of molecules. By defining a force field—a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions)—the energy of different conformers can be calculated.
For this compound, molecular mechanics simulations can be employed to calculate the steric energies of the different chair conformers of both the cis and trans isomers. These calculations can provide the energy difference (ΔE) between the conformers, which can then be used to calculate the equilibrium constant (K_eq) for the conformational equilibrium using the equation ΔG = -RTln(K_eq), where ΔG is approximated by the calculated ΔE. These computational results can then be compared with experimental data to validate the force field and provide a detailed understanding of the factors governing the conformational preferences. For example, such calculations would confirm the greater stability of the diequatorial conformer of the trans isomer and quantify the energy difference between the two chair forms of the cis isomer. sapub.org
Mechanistic Investigations of Reactivity
Overview of Haloalkane Reactivity Principles
Haloalkanes, such as 1-chloro-4-methylcyclohexane, are a class of organic compounds characterized by a carbon-halogen bond. The reactivity of these molecules is largely dictated by the nature of this bond. The halogen atom (in this case, chlorine) is more electronegative than the carbon atom, leading to a polar covalent bond. This polarity renders the carbon atom electron-deficient and thus susceptible to attack by nucleophiles—species rich in electrons.
Another key principle governing haloalkane reactivity is the function of the halogen as a leaving group. In nucleophilic substitution reactions, the carbon-halogen bond is broken, and the halogen departs with the pair of electrons from the bond. A good leaving group is a species that is stable on its own, typically a weak base. Halide ions (Cl⁻, Br⁻, I⁻) are generally good leaving groups because their corresponding conjugate acids (HCl, HBr, HI) are strong acids.
Haloalkanes primarily undergo two major types of reactions: nucleophilic substitution and elimination. In this article, the focus is on the mechanistic pathways of nucleophilic substitution for this compound.
Elimination Reaction Pathways
In addition to substitution, this compound can undergo elimination reactions, which result in the formation of an alkene. These reactions often compete with substitution pathways. byjus.comlibretexts.org
Unimolecular Elimination (E1) Mechanisms
The unimolecular elimination (E1) reaction proceeds via a two-step mechanism and competes directly with the SN1 reaction because they share the same initial, rate-determining step. masterorganicchemistry.comchemistrysteps.com
The E1 mechanism is initiated by the spontaneous departure of the leaving group (chloride) without the assistance of a base, forming a carbocation intermediate. libretexts.orglibretexts.orglibretexts.org This initial ionization is the slow, rate-determining step of the reaction. byjus.comchemistrysteps.com
Step 1: Formation of Carbocation (Rate-Determining) C₇H₁₃Cl → C₇H₁₃⁺ + Cl⁻
The stability of the resulting carbocation is paramount. For this compound, a secondary carbocation is formed, which is sufficiently stable to allow the E1 pathway under appropriate conditions (typically with a weak base and heat). libretexts.org
Step 2: Deprotonation Once formed, the carbocation intermediate can react in one of two ways: it can be attacked by a nucleophile (SN1 pathway) or it can be deprotonated by a weak base to form an alkene (E1 pathway). masterorganicchemistry.com In the E1 reaction, a base removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. libretexts.org The electrons from the broken carbon-hydrogen bond then move to form a new pi bond, resulting in an alkene. libretexts.org For the 4-methylcyclohexyl carbocation, proton removal can occur from two different adjacent carbons, potentially leading to a mixture of alkene products, with the more substituted alkene typically being the major product according to Zaitsev's rule.
Unimolecular Nucleophilic Substitution (SN1) Mechanisms
Regioselectivity and Zaitsev's Rule in E1 Products
The regioselectivity of E1 reactions is governed by the stability of the resulting alkene. According to Zaitsev's rule, when multiple alkene products are possible, the major product will be the most substituted (and therefore most thermodynamically stable) alkene. masterorganicchemistry.comyoutube.com
In the case of the 4-methylcyclohexyl carbocation formed from this compound, deprotonation can occur from the carbon that was bonded to the chlorine (C1) or from the adjacent methylene (B1212753) carbons (C2 and C6). Since the carbocation intermediate is planar, there are no strict stereochemical constraints on which proton can be removed. chemistrysteps.com Abstraction of a proton from C2 or C6 leads to the formation of 4-methylcyclohexene (B165706), while removal of a proton from the methyl group is not possible for forming a double bond within the ring. A different elimination product, 1-methylcyclohexene, would be the major product. libretexts.org This is because 1-methylcyclohexene is a trisubstituted alkene, whereas 4-methylcyclohexene is a disubstituted alkene. Zaitsev's rule predicts that the more stable, trisubstituted alkene will be the major product. libretexts.org
Table 2: Predicted Product Distribution in the E1 Elimination of this compound
Bimolecular Elimination (E2) Mechanisms
The E2 mechanism is a single-step, concerted reaction where a strong base abstracts a proton while the leaving group departs simultaneously. openstax.org This pathway is favored by primary and secondary substrates and requires a strong base. masterorganicchemistry.com
The hallmark of the E2 mechanism is its concerted nature. amazonaws.com The base begins to form a bond with a β-hydrogen at the same time as the C-H bond breaks, the C=C π-bond forms, and the C-Cl bond breaks. quora.com This synchronous process proceeds through a single transition state rather than a discrete intermediate. libretexts.org
The E2 reaction exhibits second-order kinetics, with the rate being dependent on the concentrations of both the substrate and the base. libretexts.org The rate law is:
Rate = k[Alkyl Halide][Base]
A critical feature of the E2 mechanism, especially in cyclic systems, is the stereoelectronic requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.orglibretexts.org In a cyclohexane (B81311) chair conformation, this translates to a requirement for both the β-hydrogen and the leaving group to be in axial positions (a trans-diaxial arrangement). libretexts.orglibretexts.org This geometric constraint is necessary to allow for proper orbital overlap between the breaking C-H bond and the breaking C-Cl bond in the transition state. quora.com
The strict anti-periplanar requirement for E2 reactions in cyclohexanes can override Zaitsev's rule in determining the regiochemical outcome. libretexts.orglibretexts.org The reaction is stereoselective because only β-hydrogens that can adopt an axial position anti to the axial leaving group can be eliminated.
For cis-1-chloro-4-methylcyclohexane , the more stable chair conformation places the larger methyl group in an equatorial position and the smaller chloro group in an axial position. This conformation is reactive under E2 conditions. There are two different axial β-hydrogens: one at C2 and one at C6.
Removal of the axial proton from C2 (or C6) leads to the formation of 4-methylcyclohexene .
There is no available axial proton that can lead to the formation of the more stable Zaitsev product, 1-methylcyclohexene, directly from this conformation without a ring flip. However, considering the available axial protons, elimination will proceed. The cis-isomer reacts relatively quickly because the reactive conformation is the more stable one. libretexts.orglibretexts.org
For trans-1-chloro-4-methylcyclohexane , the most stable conformation places both the methyl and chloro groups in equatorial positions. This conformation is unreactive in an E2 elimination because the chlorine is not axial. libretexts.orgmsu.edu For the reaction to occur, the ring must flip to a much less stable conformation where both groups are axial. This high-energy requirement means that the E2 elimination of the trans isomer is significantly slower than that of the cis isomer. libretexts.orglibretexts.org When the trans isomer is forced into the reactive diaxial conformation, it has axial β-hydrogens at C2 and C6, leading to the formation of 4-methylcyclohexene .
Table 3: Comparison of E2 Reactivity for Isomers of this compound
| Isomer | More Stable Conformation | Reactive Conformation | E2 Reaction Rate | Predicted Major Product |
|---|---|---|---|---|
| cis | Me (eq), Cl (ax) | Me (eq), Cl (ax) | Relatively Fast | 4-Methylcyclohexene |
| trans | Me (eq), Cl (eq) | Me (ax), Cl (ax) | Very Slow | 4-Methylcyclohexene |
Unimolecular Elimination via Conjugate Base (E1cB) Mechanisms
The E1cB mechanism is a two-step elimination pathway that proceeds through a carbanion intermediate. wikipedia.org It is favored under specific conditions: the presence of a β-proton that is particularly acidic and a relatively poor leaving group. wikipedia.orgchemistrysteps.com The mechanism involves initial deprotonation by a strong base to form a stabilized carbanion (the conjugate base of the substrate), followed by the departure of the leaving group in a second step. wikipedia.org
For this compound, the E1cB mechanism is generally not considered a viable pathway. The primary reasons are:
Lack of Proton Acidity: The β-hydrogens are not sufficiently acidic. There are no strong electron-withdrawing groups (like a carbonyl or nitro group) adjacent to the β-hydrogens to stabilize the resulting carbanion intermediate through resonance. chemistrysteps.com
Good Leaving Group: Chloride (Cl⁻) is a reasonably good leaving group, which favors E1 or E2 pathways over E1cB. The E1cB mechanism typically requires a poorer leaving group, such as a hydroxide (B78521) (-OH) or alkoxide (-OR). wikipedia.org
Therefore, under typical elimination conditions with bases like ethoxide or hydroxide, the reaction will proceed via an E1 or E2 mechanism, with the E2 pathway dominating when strong bases are used.
Competition between Substitution and Elimination Reactions for this compound
The reactivity of this compound, a secondary alkyl halide, is characterized by a dynamic competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. masterorganicchemistry.comlibretexts.org The prevalence of one mechanism over another is not intrinsic to the substrate alone but is critically influenced by a set of external experimental conditions. The key factors governing the reaction outcome are the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comyoutube.com Understanding the interplay of these factors is essential for predicting and controlling the product distribution.
For this compound, the carbon atom bonded to the chlorine is a secondary carbon. This structural feature makes it susceptible to all four mechanistic pathways. libretexts.org Strong nucleophiles or bases will favor bimolecular reactions (SN2 and E2), while weak nucleophiles or bases, typically under solvolysis conditions, will promote unimolecular reactions (SN1 and E1) through a carbocation intermediate. libretexts.orgleah4sci.com
Bimolecular Reactions (SN2 vs. E2)
When this compound is treated with a strong nucleophile that is also a strong base, such as an alkoxide, both SN2 and E2 reactions occur simultaneously, leading to a mixture of substitution and elimination products. pearson.com
SN2 Pathway : This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, resulting in an inversion of stereochemistry. The rate is dependent on the concentration of both the substrate and the nucleophile.
E2 Pathway : This pathway requires the base to abstract a proton from a carbon atom adjacent (beta) to the carbon with the leaving group. A critical stereoelectronic requirement for the E2 mechanism is that the beta-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. pearson.com In the chair conformation of cyclohexane, this translates to both the hydrogen and the leaving group being in axial positions.
The choice between SN2 and E2 is heavily influenced by the steric hindrance of the base. Strong, sterically hindered bases, such as potassium tert-butoxide, primarily function as bases rather than nucleophiles, strongly favoring the E2 pathway. youtube.com Less hindered strong bases, like sodium ethoxide, can act as both nucleophiles and bases, resulting in a competitive mixture of SN2 and E2 products. byjus.com
Table 1: Product Distribution in Bimolecular Reactions of this compound
| Reagent | Base/Nucleophile Strength | Steric Hindrance | Solvent | Predominant Mechanism(s) | Major Product(s) |
|---|---|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Strong Base / Strong Nucleophile | Low | Ethanol | E2 and SN2 | 4-Methylcyclohexene, Ethoxy-4-methylcyclohexane |
| Potassium tert-Butoxide (KOtBu) | Strong Base / Weak Nucleophile | High | tert-Butanol | E2 | 4-Methylcyclohexene |
Note: The table presents expected outcomes based on established reactivity principles. Actual product ratios can vary with temperature and specific reaction conditions.
Unimolecular Reactions (SN1 vs. E1)
In the presence of a weak nucleophile and a weak base, such as water or an alcohol, and typically in a polar protic solvent, this compound can undergo unimolecular reactions. libretexts.org Both SN1 and E1 pathways proceed through a common first step: the spontaneous dissociation of the leaving group (chloride ion) to form a secondary carbocation intermediate. askfilo.comchegg.com
SN1 Pathway : The carbocation intermediate is captured by the solvent molecule (acting as a nucleophile) to form a substitution product.
E1 Pathway : A proton is lost from a carbon atom adjacent to the positively charged carbon. This is facilitated by the solvent molecule acting as a weak base.
Because they share the same rate-determining step (carbocation formation), SN1 and E1 reactions are always in competition. libretexts.org The primary factor that can be adjusted to influence the product ratio is temperature. Elimination reactions are more entropically favored than substitution reactions and have a slightly higher activation energy. Therefore, increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway. youtube.com
Table 2: Influence of Temperature on Unimolecular Reactions of this compound in Ethanol
| Temperature | Predominant Mechanism(s) | % SN1 Product (Ethoxy-4-methylcyclohexane) | % E1 Product (4-Methylcyclohexene) |
|---|---|---|---|
| 25 °C | SN1 and E1 | ~80% | ~20% |
Note: The data in this table is illustrative of the general trend that increasing temperature favors elimination over substitution in unimolecular reactions.
Synthetic Routes and Chemical Transformations
Established Synthetic Methodologies for 1-Chloro-4-methylcyclohexane
Established methods for the synthesis of this compound rely on well-understood reaction mechanisms, offering reliable, albeit sometimes unselective, routes to the target compound.
Halogenation of 4-Methylcyclohexane Derivatives
Direct chlorination of 4-methylcyclohexane typically proceeds via a free-radical mechanism, initiated by ultraviolet (UV) light or heat. This method, while straightforward, often leads to a mixture of constitutional isomers due to the different types of hydrogen atoms present in the starting material (primary, secondary, and tertiary).
The reactivity of C-H bonds towards radical chlorination follows the order: tertiary > secondary > primary. In 4-methylcyclohexane, there is one tertiary C-H bond, ten secondary C-H bonds, and three primary C-H bonds. The stability of the resulting radical intermediate dictates the major product. Consequently, the chlorination of methylcyclohexane (B89554) tends to favor the formation of 1-chloro-1-methylcyclohexane (B1295254) due to the stability of the tertiary radical intermediate. However, other isomers, including this compound, are also formed. The product distribution is influenced by the statistical probability of chlorine radical attack at each type of C-H bond and the relative reactivity of those bonds. While bromination exhibits higher selectivity for the tertiary position, chlorination is less selective.
A study on the functionalization of methylcyclohexane promoted by manganese(III) compounds in the presence of trichloroisocyanuric acid (TCCA) as a chlorine source reported the formation of a mixture of products, including this compound as the main halogenated product, alongside methylcyclohexene isomers. This highlights the challenge of achieving high regioselectivity in direct halogenation reactions.
Below is a table illustrating the potential monochlorinated products from the free-radical chlorination of methylcyclohexane.
| Product Name | Position of Chlorination | Type of C-H Bond |
| 1-Chloro-1-methylcyclohexane | C1 | Tertiary |
| cis/trans-1-Chloro-2-methylcyclohexane | C2 | Secondary |
| cis/trans-1-Chloro-3-methylcyclohexane | C3 | Secondary |
| This compound | C4 | Secondary |
| Chloromethylcyclohexane | Methyl group | Primary |
Conversion from Substituted Cyclohexanols (e.g., 4-Methylcyclohexanol)
A more controlled and widely used approach for the synthesis of this compound involves the conversion of 4-methylcyclohexanol (B52717). This can be accomplished through either direct replacement of the hydroxyl group or via indirect methods involving the activation of the hydroxyl group into a better leaving group.
The direct conversion of 4-methylcyclohexanol to this compound can be effectively achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction mechanism can proceed through different pathways (Sₙ1, Sₙ2, or Sₙi - internal nucleophilic substitution), and the stereochemical outcome depends on the reaction conditions. For instance, the reaction of a chiral cyclic alcohol with thionyl chloride can lead to products with either retention or inversion of configuration. The addition of a catalytic amount of titanium (IV) chloride to the reaction with thionyl chloride has been shown to favor retention of configuration.
Other reagents, such as phosphorus pentachloride (PCl₅) and hydrogen chloride (HCl) in the presence of a Lewis acid like zinc chloride (ZnCl₂), can also be employed for the direct chlorination of 4-methylcyclohexanol.
To achieve greater control over the stereochemistry of the product, indirect methods are often preferred. These methods involve a two-step process where the hydroxyl group of 4-methylcyclohexanol is first converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine.
The resulting sulfonate ester is then subjected to a nucleophilic substitution reaction with a chloride ion source, such as lithium chloride (LiCl) or sodium chloride (NaCl). This Sₙ2 reaction proceeds with inversion of configuration at the carbon center, allowing for the stereospecific synthesis of a particular isomer of this compound. This method is particularly useful when a specific stereoisomer is desired.
Catalytic Approaches in Synthesis
Modern synthetic chemistry is increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability.
Metal-Mediated Functionalization Reactions
The direct functionalization of C-H bonds in alkanes using metal catalysts is a rapidly developing field that holds great promise for the synthesis of alkyl halides. While specific examples for the synthesis of this compound are still emerging, the general principles are well-established. Transition metals like palladium and copper are known to catalyze the halogenation of C-H bonds.
One study demonstrated the manganese-catalyzed functionalization of methylcyclohexane using trichloroisocyanuric acid (TCCA) as the chlorine source. This reaction yielded a mixture of products, with this compound being the main halogenated compound. This suggests the potential for developing more selective catalytic systems for this transformation. The mechanism of such reactions can involve the formation of metal-oxo or metal-nitrido species that can abstract a hydrogen atom from the alkane, followed by the transfer of a chlorine atom to the resulting alkyl radical.
The development of highly regioselective and stereoselective metal-catalyzed methods for the chlorination of saturated hydrocarbons like 4-methylcyclohexane remains an active area of research, with the goal of providing more efficient and environmentally friendly synthetic routes.
Stereoselective Synthetic Methods toward Isomers of this compound
The spatial arrangement of the chlorine and methyl groups on the cyclohexane (B81311) ring of this compound gives rise to cis and trans isomers, each with distinct chemical properties. Stereoselective synthetic methods allow for the targeted synthesis of these specific isomers, primarily through the manipulation of the stereochemistry of precursor molecules like 4-methylcyclohexanol.
The conversion of 4-methylcyclohexanols to this compound isomers often employs reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. For instance, the reaction of trans-4-methylcyclohexanol with thionyl chloride can proceed via an Sₙ2 mechanism, which involves a backside attack by the chloride ion. This results in an inversion of configuration at the carbon atom bearing the hydroxyl group, leading to the formation of cis-1-chloro-4-methylcyclohexane. brainly.com
Conversely, to obtain trans-1-chloro-4-methylcyclohexane from trans-4-methylcyclohexanol, a retention of configuration is necessary. This can be achieved under conditions that favor a different mechanistic pathway. Another strategy to achieve stereochemical control is through the conversion of the alcohol to a better leaving group, such as a tosylate. The subsequent Sₙ2 reaction with a chloride ion source will then proceed with the expected inversion of configuration, allowing for the synthesis of the desired isomer. brainly.com
The choice of starting material and reagents is crucial for achieving high stereoselectivity. The table below summarizes the expected major stereoisomer product from the reaction of 4-methylcyclohexanol isomers with common chlorinating agents under conditions favoring an Sₙ2 mechanism.
| Starting Material | Reagent | Predominant Mechanism | Major Product |
| cis-4-Methylcyclohexanol | SOCl₂ | Sₙ2 (inversion) | trans-1-Chloro-4-methylcyclohexane |
| trans-4-Methylcyclohexanol | SOCl₂ | Sₙ2 (inversion) | cis-1-Chloro-4-methylcyclohexane |
| cis-4-Methylcyclohexanol-tosylate | Cl⁻ | Sₙ2 (inversion) | trans-1-Chloro-4-methylcyclohexane |
| trans-4-Methylcyclohexanol-tosylate | Cl⁻ | Sₙ2 (inversion) | cis-1-Chloro-4-methylcyclohexane |
This compound as a Precursor in Advanced Organic Synthesis
This compound serves as a versatile precursor in organic synthesis, enabling the formation of a variety of other organic compounds through reactions such as elimination and substitution.
The elimination of hydrogen chloride (dehydrochlorination) from this compound is a common method for the synthesis of methylcyclohexene isomers. The regioselectivity of this elimination reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.
Treatment of this compound with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, can lead to the formation of two primary alkene products: 1-methylcyclohexene and 4-methylcyclohexene (B165706). According to Zaitsev's rule, the trisubstituted alkene, 1-methylcyclohexene, is expected to be the major product over the disubstituted 4-methylcyclohexene. study.com
The reaction mechanism, either E1 or E2, is influenced by the reaction conditions, including the strength of the base and the solvent. For an E2 mechanism to occur, a specific anti-periplanar arrangement of the departing hydrogen and chlorine atoms is required. The conformational flexibility of the cyclohexane ring plays a significant role in achieving this geometry. The chair conformation of the cyclohexane ring must be able to place both the chlorine atom and a β-hydrogen in axial positions for the E2 elimination to proceed efficiently.
The distribution of the alkene products can be influenced by the stereochemistry of the starting this compound isomer and the reaction conditions, as summarized in the table below.
| Reactant | Base/Solvent | Predominant Mechanism | Major Alkene Product | Minor Alkene Product |
| cis-1-Chloro-4-methylcyclohexane | KOH/Ethanol | E2 | 1-Methylcyclohexene | 4-Methylcyclohexene |
| trans-1-Chloro-4-methylcyclohexane | KOH/Ethanol | E2 | 1-Methylcyclohexene | 4-Methylcyclohexene |
Beyond elimination reactions, this compound is a valuable substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the cyclohexane ring. The outcome of these reactions is largely dependent on the nature of the nucleophile and the reaction conditions, which can favor either Sₙ1 or Sₙ2 pathways.
In an Sₙ2 reaction, a strong nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry. For example, the reaction of trans-1-chloro-4-methylcyclohexane with a hydroxide ion (OH⁻) as the nucleophile will predominantly yield cis-4-methylcyclohexanol. brainly.com This stereospecificity is a hallmark of the Sₙ2 mechanism.
Furthermore, this compound can be converted into an organometallic compound, specifically a Grignard reagent, by reacting it with magnesium metal in an ether solvent. adichemistry.commnstate.edu The resulting Grignard reagent, (4-methylcyclohexyl)magnesium chloride, is a potent nucleophile and a strong base. This intermediate opens up pathways for the formation of new carbon-carbon bonds. For instance, it can react with carbonyl compounds (aldehydes, ketones, esters) to form various alcohols or with carbon dioxide to produce carboxylic acids. leah4sci.commasterorganicchemistry.com
The following table provides examples of functionalized cyclohexane compounds that can be synthesized from this compound.
| Reagent | Reaction Type | Product |
| Hydroxide ion (OH⁻) | Sₙ2 | 4-Methylcyclohexanol |
| Alkoxide ion (RO⁻) | Sₙ2 | 4-Methoxy-1-methylcyclohexane (example with methoxide) |
| Cyanide ion (CN⁻) | Sₙ2 | 4-Methylcyclohexanecarbonitrile |
| Magnesium (Mg) | Grignard Formation | (4-Methylcyclohexyl)magnesium chloride |
| (4-Methylcyclohexyl)magnesium chloride + Formaldehyde, then H₃O⁺ | Grignard Reaction | (4-Methylcyclohexyl)methanol |
| (4-Methylcyclohexyl)magnesium chloride + CO₂, then H₃O⁺ | Grignard Reaction | 4-Methylcyclohexanecarboxylic acid |
Advanced Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure, stability, and reactivity of 1-chloro-4-methylcyclohexane. These methods are crucial for understanding the intricate details of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method widely used to investigate the mechanisms of organic reactions involving substituted cyclohexanes. coe.edumdpi.com For this compound, DFT calculations are instrumental in elucidating the pathways of its substitution (SN1, SN2) and elimination (E1, E2) reactions. coe.edu By mapping the potential energy surface, researchers can identify and characterize the geometries of reactants, transition states, intermediates, and products.
DFT allows for the visualization of transition state structures, which are critical for understanding how bonds are formed and broken during a reaction. coe.edu For instance, in an E2 reaction, DFT can model the simultaneous breaking of the C-H bond and the C-Cl bond, providing insights into the synchronicity of the process. Hybrid functionals, such as B3LYP, are frequently employed for organic molecules to achieve a high level of accuracy in these mechanistic studies. mdpi.com Furthermore, DFT is used to analyze the impact of partial atomic charges on reaction rates and to explain the role of catalysts in related systems. umn.edu
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are employed to predict the reactivity and selectivity of this compound. researchgate.net These calculations can determine the relative energies of different conformers (e.g., cis and trans isomers with axial or equatorial substituents) and thus predict the most stable ground-state structures.
These methods are particularly useful for predicting the regioselectivity and stereoselectivity of reactions. For example, in the elimination reaction of this compound, ab initio calculations can predict whether the Zaitsev product (more substituted alkene) or the Hofmann product will be favored by comparing the activation energies of the respective pathways. libretexts.org The calculations can also clarify the stereochemical outcome of SN2 reactions, which proceed with an inversion of configuration. pearson.com
A key application of quantum chemical calculations is the generation of energy profiles for competing reaction pathways. The competition between substitution and elimination is a classic topic in organic chemistry, and computational studies provide quantitative data on the energetics of these processes. researchgate.net Calculations reveal that factors such as steric hindrance significantly influence the energy barriers of SN2 versus E2 reactions. researchgate.net
For substrates like this compound, adding bulky substituents tends to increase the energy barrier for the SN2 pathway while decreasing it for the E2 pathway, making elimination more favorable. researchgate.net The energy profiles show that both SN2 and E2 reactions are typically exothermic. researchgate.net
| Reactant System | Reaction Type | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (ΔE) (kcal/mol) |
|---|---|---|---|
| F⁻ + CH₃CH₂Cl | SN2 | 10.5 | -45.0 |
| E2 | 12.0 | -35.0 | |
| F⁻ + (CH₃)₃CCl | SN2 | 18.0 | -48.0 |
| E2 | 8.5 | -32.0 |
Note: Data are representative values for analogous systems to illustrate the effect of substitution on reaction energetics as described in the literature. researchgate.net
Molecular Dynamics Simulations in Conformational and Reaction Pathway Analysis
Molecular dynamics (MD) simulations provide a powerful tool for analyzing the conformational landscape and dynamic behavior of this compound. nih.gov Unlike static quantum chemical calculations, MD simulations model the movement of atoms over time, offering insights into the flexibility of the cyclohexane (B81311) ring and the interplay between different conformations.
For this compound, MD simulations can track the dynamic interconversion between its two chair conformations. nih.gov This is crucial because the orientation of the chloro and methyl groups (axial vs. equatorial) significantly affects the molecule's reactivity. For example, the E2 elimination reaction requires an anti-periplanar arrangement between a β-hydrogen and the chlorine leaving group, a condition that is met only in specific conformations. MD simulations can determine the population of these reactive conformations and the timescale of ring-flipping, which can be correlated with reaction rates. nih.govnih.gov
Correlation of Theoretical Predictions with Experimental Observables
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, calculated properties are regularly compared with experimental observables to confirm the accuracy of the computational models.
One common point of comparison is the relative stability of conformers. The energy difference between the conformer with an axial methyl group and one with an equatorial methyl group can be calculated and correlated with experimental values derived from NMR spectroscopy. libretexts.orgopenstax.org Theoretical calculations of NMR chemical shifts (¹³C and ¹H) using methods like GIAO (Gauge-Independent Atomic Orbital) often show excellent correlation with experimental spectra, aiding in structural assignment. researchgate.net Similarly, calculated vibrational frequencies can be compared to experimental IR and Raman spectra.
| Property | Theoretical Method | Calculated Value | Experimental Value |
|---|---|---|---|
| Axial-Equatorial Energy Difference (Methylcyclohexane) | Various | ~1.7-1.9 kcal/mol | ~1.7 kcal/mol |
| ¹³C NMR Chemical Shift (Representative CH-Cl carbon) | DFT (B3LYP) | Correlates with R² > 0.99 | Directly Measured |
| Ring Inversion Barrier (Cyclohexane) | MD Simulation | Correlates with Temperature | ~10-11 kcal/mol |
Note: Values are representative for substituted cyclohexanes to illustrate the correlation between theoretical and experimental data. nih.govlibretexts.orgresearchgate.net
This strong correlation between theoretical predictions and experimental results provides confidence in the computational models, allowing them to be used for predicting the properties and reactivity of new or uncharacterized molecules.
Q & A
Basic Synthesis and Advanced Stereochemical Control
Q1.1 (Basic): What are the common synthetic routes for 1-chloro-4-methylcyclohexane? Methodological Answer: this compound is typically synthesized via hydrochlorination of 4-methylcyclohexene (e.g., using HCl in the presence of Lewis acids) or through nucleophilic substitution of 4-methylcyclohexanol with thionyl chloride (SOCl₂). The latter method proceeds via an intermediate chlorosulfite ester, with reaction efficiency dependent on temperature (0–25°C) and solvent polarity (e.g., diethyl ether). Yield optimization requires rigorous exclusion of moisture .
Q1.2 (Advanced): How do steric and electronic factors influence stereochemical outcomes in its synthesis? Methodological Answer: Steric hindrance from the 4-methyl group directs axial or equatorial chlorination during hydrochlorination. Computational studies (e.g., DFT at B3LYP/6-31G**) show that the equatorial conformation of the chloro group is favored due to reduced 1,3-diaxial interactions. However, kinetic control under low-temperature conditions may trap the axial isomer. Reaction monitoring via GC-MS and comparison with calculated thermodynamic data (ΔG values) can resolve such discrepancies .
Basic Characterization and Advanced Data Contradictions
Q2.1 (Basic): What spectroscopic techniques are used to characterize this compound? Methodological Answer: Key techniques include:
- NMR : H NMR distinguishes axial/equatorial conformers via coupling constants (e.g., for chair-flip dynamics).
- IR : C-Cl stretching vibrations (~550–650 cm⁻¹) confirm substitution.
- Mass Spectrometry : Molecular ion (M⁺ at m/z 148) and fragmentation patterns (loss of Cl, CH₃) validate structure .
Q2.2 (Advanced): How can conflicting NMR data on conformational populations be resolved? Methodological Answer: Variable-temperature NMR (VT-NMR) experiments between -50°C and 50°C reveal coalescence temperatures for chair-flipping. For example, splitting of methyl or chloro signals at low temperatures indicates slow interconversion. Integration of diastereotopic peaks, combined with DFT-calculated chemical shifts (e.g., using Gaussian), quantifies axial/equatorial ratios. Discrepancies between experimental and computational data may arise from solvent effects or incomplete Boltzmann distribution .
Basic Structure and Advanced Conformational Analysis
Q3.1 (Basic): What is the molecular structure of this compound? Methodological Answer: The molecule consists of a cyclohexane ring with a chlorine atom and methyl group at positions 1 and 4, respectively. Its IUPAC name is this compound (CAS 931-68-0). The chair conformation minimizes steric strain, with substituents adopting equatorial positions .
Q3.2 (Advanced): What is the most stable conformation, and how is it determined experimentally? Methodological Answer: The equatorial chloro and methyl conformer is thermodynamically favored. Ring-flipping barriers (~10–12 kcal/mol) are measured via dynamic NMR or microwave spectroscopy. Computational studies (e.g., MP2/cc-pVTZ) predict ΔG values for chair interconversion, while X-ray crystallography provides static snapshots. For this compound, steric crowding in the axial conformation increases strain energy by ~1.8 kcal/mol compared to equatorial .
Basic Reactivity and Advanced Mechanistic Insights
Q4.1 (Basic): What are common reactions of this compound? Methodological Answer:
- Dehydrohalogenation : Treatment with KOH/ethanol yields 4-methylcyclohexene.
- Nucleophilic Substitution : Limited by steric hindrance; requires polar aprotic solvents (e.g., DMSO) and strong nucleophiles (e.g., NaN₃) .
Q4.2 (Advanced): How does solvent polarity affect the mechanism of dehydrohalogenation? Methodological Answer: In protic solvents (e.g., ethanol), the E2 mechanism dominates due to base solvation. Transition state modeling shows anti-periplanar geometry between Cl and β-H. In aprotic solvents (e.g., THF), competing E1 pathways emerge, evidenced by carbocation rearrangement products (e.g., hydride shifts). Kinetic isotope effects (KIE) and Hammett plots differentiate mechanisms .
Safety and Handling in Research Settings
Q5.1 (Basic): What safety protocols are recommended for handling this compound? Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 10 ppm).
- Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C.
Refer to SDS from authoritative databases (e.g., PubChem, ECHA) for emergency measures .
Q5.2 (Advanced): How can toxicity risks be mitigated during large-scale reactions? Methodological Answer:
- Containment : Closed-system reactors with pressure relief.
- Waste Management : Neutralize chlorinated byproducts with NaHCO₃ before disposal.
- Monitoring : Real-time gas detection (PID for volatile organics) and adherence to REACH exposure limits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
